Cas no 2193061-23-1 (3-Fluoro-4-methoxypyridine-2-sulfinic acid)

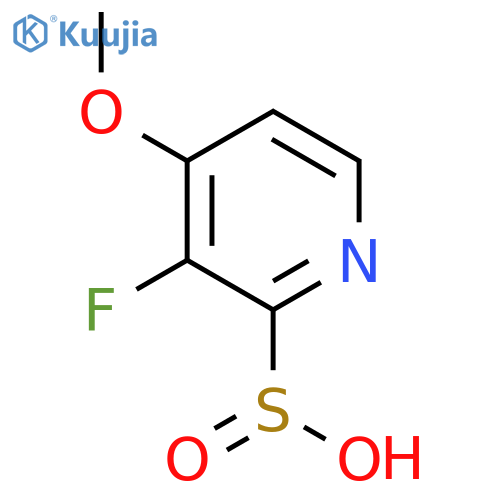

2193061-23-1 structure

商品名:3-Fluoro-4-methoxypyridine-2-sulfinic acid

3-Fluoro-4-methoxypyridine-2-sulfinic acid 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-4-methoxypyridine-2-sulfinic acid

- EN300-752453

- 2193061-23-1

- 3-Fluoro-4-methoxypyridine-2-sulfinic acid

-

- インチ: 1S/C6H6FNO3S/c1-11-4-2-3-8-6(5(4)7)12(9)10/h2-3H,1H3,(H,9,10)

- InChIKey: FOGPYLJTGXFQGN-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=C(C=CN=1)OC)F)(=O)O

計算された属性

- せいみつぶんしりょう: 191.00524239g/mol

- どういたいしつりょう: 191.00524239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-Fluoro-4-methoxypyridine-2-sulfinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-752453-5.0g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 5.0g |

$8534.0 | 2024-05-23 | |

| Enamine | EN300-752453-1.0g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 1.0g |

$2943.0 | 2024-05-23 | |

| Enamine | EN300-752453-0.5g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 0.5g |

$2825.0 | 2024-05-23 | |

| Enamine | EN300-752453-0.25g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 0.25g |

$2707.0 | 2024-05-23 | |

| Enamine | EN300-752453-2.5g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 2.5g |

$5767.0 | 2024-05-23 | |

| Enamine | EN300-752453-10.0g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 10.0g |

$12653.0 | 2024-05-23 | |

| Enamine | EN300-752453-0.1g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 0.1g |

$2589.0 | 2024-05-23 | |

| Enamine | EN300-752453-0.05g |

3-fluoro-4-methoxypyridine-2-sulfinic acid |

2193061-23-1 | 95% | 0.05g |

$2472.0 | 2024-05-23 |

3-Fluoro-4-methoxypyridine-2-sulfinic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2193061-23-1 (3-Fluoro-4-methoxypyridine-2-sulfinic acid) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 506-17-2(cis-Vaccenic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量